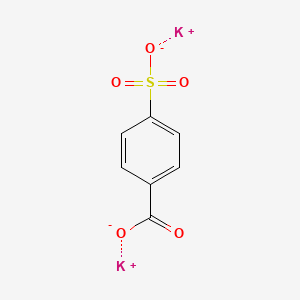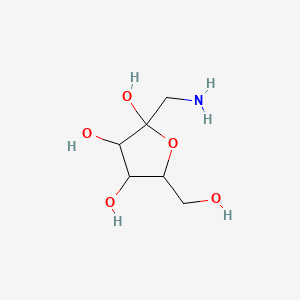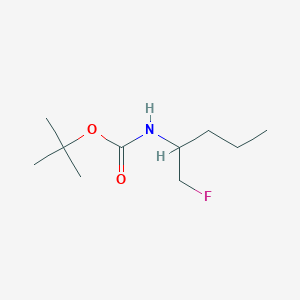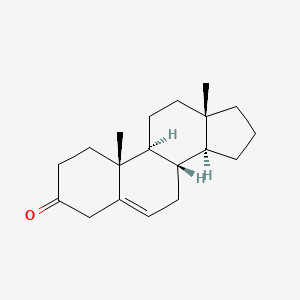
Dibenzofuran, 4-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzofuran, 4-fluoro-: is a derivative of dibenzofuran, a tricyclic aromatic compound consisting of two benzene rings fused to a central furan ring. The addition of a fluorine atom at the 4-position of the dibenzofuran structure enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of Diarylether Derivatives: One common method involves the cyclization of diarylether derivatives.
Formation from Benzofuran or Phenol Derivatives: Another method involves the construction of dibenzofurans from benzofuran or phenol derivatives.
Industrial Production Methods: Industrial production methods for dibenzofuran derivatives often involve large-scale cyclization reactions using efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: Dibenzofuran, 4-fluoro- undergoes electrophilic substitution reactions, such as halogenation and Friedel-Crafts reactions.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although specific conditions and reagents may vary depending on the desired outcome.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogenating agents like chlorine or bromine under controlled conditions.
Friedel-Crafts Reactions: These reactions often use aluminum chloride as a catalyst to facilitate the formation of carbon-carbon bonds.
Major Products:
Halogenated Derivatives: Products of halogenation reactions.
Aromatic Ketones: Products of Friedel-Crafts acylation reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Dibenzofuran, 4-fluoro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antibacterial Agents: Derivatives of dibenzofuran have shown potential as antibacterial agents against antibiotic-resistant bacteria.
Anticancer Research: Some substituted dibenzofurans exhibit significant anticancer activities.
Industry:
Mechanism of Action
The mechanism of action of dibenzofuran, 4-fluoro- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication . In anticancer research, dibenzofuran derivatives may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Dibenzothiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Carbazole: Contains a nitrogen atom in place of the oxygen atom in the furan ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the 4-position enhances the compound’s chemical stability and reactivity, making it unique compared to other dibenzofuran derivatives.
Conclusion
Dibenzofuran, 4-fluoro- is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties, driven by the fluorine substitution, make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
200808-98-6 |
|---|---|
Molecular Formula |
C12H7FO |
Molecular Weight |
186.18 g/mol |
IUPAC Name |
4-fluorodibenzofuran |
InChI |
InChI=1S/C12H7FO/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H |
InChI Key |
DTGQSIVGPGVYAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione](/img/structure/B12289297.png)
![5-(2-Fluoro-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12289303.png)


![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)
![[4-[(3-Propyloxiran-2-yl)methoxy]phenyl] 4-decoxybenzoate](/img/structure/B12289337.png)

![2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid;hydrochloride](/img/structure/B12289341.png)

![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)


